N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is substituted with an ethoxypropyl group and an oxoacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Ethoxypropyl Group: The ethoxypropyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen reacts with 3-chloropropyl ethyl ether in the presence of a base such as potassium carbonate.
Introduction of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the substituted indole with an acyl chloride, such as oxalyl chloride, followed by reaction with an amine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethoxypropyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the oxoacetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxypropyl group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride, and various nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the indole core or the ethoxypropyl group.
Reduction Products: Amines derived from the reduction of the oxoacetamide group.
Substitution Products: Compounds with different substituents replacing the ethoxy group.
Scientific Research Applications
N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
- N-(2-ethoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- N-(3-methoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Comparison: N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the specific substitution pattern on the indole core, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-21-10-6-9-17-16(20)15(19)14-11(2)18-13-8-5-4-7-12(13)14/h4-5,7-8,18H,3,6,9-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSKNBCEJCPHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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